3',4',5',5,7-Pentamethoxyflavone
Overview
Description
3’,4’,5’,5,7-Pentamethoxyflavone: is a natural flavonoid extracted from plants in the Rutaceae family . It is known for its potential therapeutic properties, particularly in overcoming chemoresistance in cancer cells by inhibiting the Nrf2 pathway . This compound has a molecular formula of C20H20O7 and a molecular weight of 372.37 g/mol .
Mechanism of Action
Target of Action
The primary target of 3’,4’,5’,5,7-Pentamethoxyflavone (PMF) is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a redox-sensitive transcription factor that regulates the expression of several cytoprotective genes .
Mode of Action
PMF sensitizes chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway . This inhibition of Nrf2 by PMF leads to a reduction in the expression of Nrf2 downstream genes .
Biochemical Pathways
The Nrf2 pathway plays a crucial role in cellular defense mechanisms. When inhibited by PMF, the chemoresistant cancer cells become more sensitive to chemotherapeutic agents . This suggests that PMF affects the biochemical pathways related to cellular defense mechanisms and chemoresistance.
Pharmacokinetics
It’s known that pmf is a natural flavonoid extracted from rutaceae plants , which suggests it might have good bioavailability due to its natural origin
Result of Action
PMF has been shown to enhance the barrier function in human intestinal Caco-2 cells . It increases the transepithelial electrical resistance and decreases permeability to fluorescein-conjugated dextran . PMF also increases the cytoskeletal association and cellular expression of the tight junction proteins .
Biochemical Analysis
Biochemical Properties
3’,4’,5’,5,7-Pentamethoxyflavone has been shown to interact with various biomolecules. It is known to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway . The Nrf2 pathway is a critical regulator of cellular resistance to oxidants, and its inhibition can enhance the effectiveness of chemotherapeutic agents .
Cellular Effects
In cellular processes, 3’,4’,5’,5,7-Pentamethoxyflavone has been found to enhance the barrier function of intestinal Caco-2 cells . It increases the transepithelial electrical resistance and decreases permeability to fluorescein-conjugated dextran . This suggests that 3’,4’,5’,5,7-Pentamethoxyflavone may play a role in regulating intestinal homeostasis .
Molecular Mechanism
At the molecular level, 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects through various mechanisms. It has been shown to increase the cytoskeletal association and cellular expression of the tight junction proteins, zonula occludens-1, claudin-3, and claudin-4 . Furthermore, it enhances the transcription of occludin, claudin-3, and claudin-4 . The transcriptional regulation of these proteins is involved in the promotion of the intestinal barrier .
Temporal Effects in Laboratory Settings
It is known that its effects on enhancing the barrier function of intestinal Caco-2 cells are observable at 48 hours post-treatment .
Metabolic Pathways
It is known to inhibit the Nrf2 pathway, which plays a crucial role in the cellular response to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’,5,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,7-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavone may involve extraction from natural sources, such as plants in the Rutaceae family, followed by purification processes . Alternatively, large-scale synthesis can be achieved through optimized methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’,4’,5’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones and other reduced compounds.
Substitution: Various substituted flavonoids depending on the reagents used.
Scientific Research Applications
3’,4’,5’,5,7-Pentamethoxyflavone has diverse applications in scientific research, including:
Comparison with Similar Compounds
3’,4’,5’,5,7-Pentamethoxyflavanone: A natural flavonoid with similar structural features but different biological activities.
5-Hydroxy-3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavone with distinct pharmacological properties.
Uniqueness: 3’,4’,5’,5,7-Pentamethoxyflavone is unique due to its specific inhibition of the Nrf2 pathway, which is not commonly observed in other flavonoids . This makes it a valuable compound for research in overcoming chemoresistance in cancer therapy .
Properties
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVSFNAEBQLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333239 | |
Record name | 3',4',5',5,7-Pentamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53350-26-8 | |
Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4',5',5,7-Pentamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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